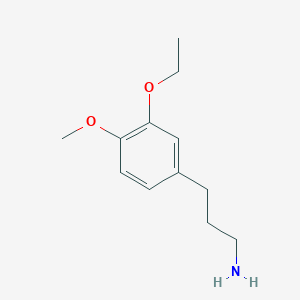

3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine

説明

Contextual Overview in Organic and Medicinal Chemistry

In the realm of organic chemistry, 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine serves as an interesting scaffold for the development of novel synthetic methodologies. The presence of ethoxy and methoxy (B1213986) groups on the phenyl ring, along with the primary amine, offers multiple sites for chemical modification, allowing for the creation of a diverse library of related compounds.

From a medicinal chemistry perspective, the core structure of this compound is reminiscent of various biologically active molecules. The 3-ethoxy-4-methoxyphenyl group is a key feature in several compounds investigated for their therapeutic potential. For instance, the related compound (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is an intermediate in the synthesis of apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of certain inflammatory conditions. google.com This suggests that 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine could also serve as a building block for pharmacologically active agents.

Broader Significance of Arylpropylamine Structures in Scientific Inquiry

The arylpropylamine skeleton is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Molecules containing this core structure have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. This has led to their investigation for a wide range of therapeutic applications.

Notably, many antidepressant and psychoactive drugs feature an arylpropylamine core. This is because this structure can mimic the endogenous neurotransmitters, such as serotonin, dopamine, and norepinephrine, allowing these drugs to modulate their signaling pathways in the brain. The specific substitutions on the aromatic ring and the amine group play a crucial role in determining the compound's selectivity and potency for its biological target.

Scope and Research Objectives for 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine

Given the limited volume of published research focused exclusively on 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine, the primary research objectives are largely exploratory. A key initial goal would be the development of an efficient and scalable synthetic route to produce the compound in high purity. A plausible approach could involve the reduction of a corresponding nitrile or the reductive amination of a suitable aldehyde, drawing from established methods for the synthesis of related arylpropylamines. A potential starting material for such a synthesis is 3-ethoxy-4-methoxybenzaldehyde. google.com

Subsequent research would likely focus on elucidating its physicochemical properties and exploring its potential biological activities. Based on the activities of structurally similar compounds, investigations could be directed towards its potential as a modulator of central nervous system targets. This would involve a comprehensive screening program to assess its binding affinity for various receptors and transporters. The ultimate aim of such research would be to determine if 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine or its derivatives could serve as lead compounds for the development of new therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

3-(3-ethoxy-4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h6-7,9H,3-5,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVLNAQPNFFSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Ethoxy 4 Methoxyphenyl Propan 1 Amine

Strategic Precursor Synthesis and Intermediate Elaboration

The efficient synthesis of 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine relies heavily on the strategic preparation of key precursors and the elaboration of crucial intermediates. A common precursor for this class of compounds is 3-ethoxy-4-methoxybenzaldehyde. googleapis.com Synthetic routes often involve the transformation of this aldehyde into a longer carbon chain with a terminal amine group.

One established method for synthesizing related arylpropylamines involves the use of allyl chloride. nih.gov While the direct application to 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine is not detailed, the general principles of introducing a three-carbon chain can be adapted. Another approach involves the Michael addition of N-heterocycles to chalcones, which serves as a valuable method for creating β-heteroarylated carbonyl compounds that can be further modified to the target amine. mdpi.com For instance, the reaction of a substituted benzaldehyde with a ketone can form a chalcone, which then undergoes conjugate addition. mdpi.com

Furthermore, processes have been developed for the commercial production of structurally similar compounds, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which highlight the industrial relevance of optimizing precursor synthesis. google.com These processes often focus on cost-effectiveness and efficiency. google.com The synthesis of related aminosulfone intermediates also provides insights into the types of chemical transformations that can be employed in the synthesis of the target molecule. google.com

Chemoenzymatic and Stereoselective Synthesis of Arylpropylamines

The demand for enantiomerically pure amines has driven the development of chemoenzymatic and stereoselective synthetic methods. manchester.ac.uknih.gov These approaches offer significant advantages in terms of selectivity and environmental impact compared to traditional chemical methods. mdpi.commdpi.com

Application of Transaminases for Enantiopure Amines

Transaminases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov These pyridoxal 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor, enabling the production of enantiomerically pure amines. manchester.ac.uk ω-Transaminases are particularly valuable as they can accept substrates lacking a carboxyl group, making them suitable for the synthesis of a wide range of chiral amines. mdpi.com

The application of transaminases can be approached in several ways, including the kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones. mdpi.com Researchers have successfully utilized immobilized whole-cell biocatalysts with (R)-transaminase activity to produce novel disubstituted 1-phenylpropan-2-amines with high conversion and enantiomeric excess (>99% ee). nih.gov The use of dual-enzyme cascade reactions can further enhance the efficiency of these biocatalytic systems. manchester.ac.uk

Asymmetric Synthesis Approaches

Beyond enzymatic methods, various asymmetric chemical synthesis strategies have been developed. These often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent has been used on a large scale in the pharmaceutical industry. yale.edu

Other asymmetric approaches include the diastereoselective reduction of an Ellman adduct with borohydride and the stereoselective addition of an aryl anion to an aldimine with a chiral auxiliary. google.com These methods provide reliable control over the stereochemical outcome of the reaction, leading to the desired enantiomerically pure product. The development of novel protocols, such as the asymmetric synthesis of related heterocyclic compounds using bakers' yeast reduction, further expands the toolbox for accessing chiral amines. elsevierpure.com

Novel Synthetic Routes and Reaction Pathway Optimization

Continuous research efforts are directed towards the discovery of novel synthetic routes and the optimization of existing reaction pathways to improve efficiency, reduce costs, and enhance sustainability. monash.edu

Novel synthetic routes often explore new combinations of reactions or entirely new chemical transformations. For example, a novel route for the synthesis of α-ketodithioacid derivatives was developed by reacting benzaldehyde with carbon disulfide in the presence of potassium cyanide. researchgate.net Such innovative approaches can lead to more direct and efficient syntheses of target molecules.

Reaction pathway optimization is a critical aspect of process development, aiming to identify the most feasible and efficient route for industrial scale-up. cetjournal.it This can involve systematically studying the effects of various reaction parameters, such as temperature, pressure, catalysts, and solvents, on the reaction yield and purity. researchgate.net Modern approaches to optimization often employ high-throughput screening tools and machine learning algorithms to rapidly explore a large parameter space and identify optimal reaction conditions. nih.gov Flow chemistry, in particular, offers precise control over reaction parameters and is well-suited for optimization studies. digitellinc.com The goal is to develop a process that is not only high-yielding but also environmentally friendly and economically viable. monash.edu

Preparation of Isotopically Labeled Analogues for Research Studies

Isotopically labeled compounds are invaluable tools in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com The synthesis of isotopically labeled analogues of 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine allows for detailed mechanistic and metabolic studies.

Commonly used stable isotopes for this purpose include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). nih.gov The introduction of these isotopes can be achieved through various methods. One common strategy is to use isotopically enriched starting materials in the synthetic route. nih.gov

More advanced techniques, such as late-stage hydrogen isotope exchange (HIE), allow for the incorporation of deuterium or tritium into a molecule at a later stage of the synthesis. musechem.com This approach is often more efficient and cost-effective than synthesizing the entire molecule from labeled precursors. x-chemrx.com Flow chemistry has also been shown to be advantageous for isotope labeling reactions, offering better control and safety. x-chemrx.com The specific placement of the isotopic label is crucial for the intended research application, whether it is for metabolic tracking or for altering the pharmacokinetic properties of the molecule through the kinetic isotope effect. musechem.com

Structure Activity Relationship Sar Investigations of 3 3 Ethoxy 4 Methoxyphenyl Propan 1 Amine Analogues

Design Principles for Systematic Structural Modifications

The development of potent and selective PDE4 inhibitors from the 3,4-dialkoxyphenyl scaffold is guided by several established medicinal chemistry principles. These strategies aim to systematically modify the lead structure to enhance its interaction with the enzyme's active site and improve its drug-like properties.

One of the primary strategies is bioisosteric replacement . This involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, with the goal of improving the biological activity or metabolic stability. In the context of catechol diether analogues, this has been widely applied:

Catechol Moiety Replacement : While the 3,4-dialkoxyphenyl group is a highly effective pharmacophore, it can be susceptible to oxidative metabolism. Researchers have successfully replaced this group with bioisosteres like benzofurans, indazoles, and 2-substituted-7-methoxybenzimidazoles to create potent PDE4 inhibitors with improved metabolic profiles. google.comresearchgate.net

Scaffold Modification : The core structure linked to the catechol ring is frequently altered. For instance, in many analogues of Rolipram, the pyrrolidinone ring has been replaced with other pharmacophores, such as a 3,5-dichloropyridyl-4-carboxamide, to yield highly potent compounds like Piclamilast. nih.gov

Amide Bond Isosteres : In more complex analogues, amide linkers are often present. Replacing these with non-classical bioisosteres like a triazole ring can preserve the necessary geometry and hydrogen bonding patterns while potentially improving other properties.

Systematic variation of substituents is another key design principle, particularly concerning the alkoxy groups on the catechol ring. The nature of these groups is critical for fitting into specific hydrophobic pockets within the PDE4 active site. Studies have explored a range of alkyl, cycloalkyl, and heterocyclic ethers to optimize this interaction. For example, replacing the methoxy (B1213986) and cyclopentyloxy groups of Rolipram analogues with cyclobutyloxy or difluoromethoxy groups has led to potent inhibitors with significantly reduced formation of reactive metabolites. nih.gov This systematic approach allows for the fine-tuning of potency and the mitigation of undesirable metabolic pathways.

Impact of Aromatic Substitution Patterns on Biological Profiles

The substitution pattern on the aromatic catechol ether ring is a critical determinant of a compound's biological activity. The two alkoxy groups are not merely structural placeholders; they form specific and crucial interactions within the PDE4 active site.

The catechol diether motif is essential for forming a key hydrogen bond with a conserved glutamine residue (Gln443 in PDE4B) in the enzyme's active site. nih.gov This interaction anchors the inhibitor in the correct orientation. The specific nature of the two alkoxy groups at the 3- and 4-positions then dictates the affinity and selectivity by interacting with adjacent hydrophobic pockets, often designated Q1 and Q2. nih.gov

The 4-Position Substituent : This is typically a small group, most commonly a methoxy group. Its size and properties are well-suited for the Q1 pocket.

The 3-Position Substituent : This position shows more tolerance for variability and is crucial for achieving high potency. SAR analyses have consistently shown that a larger, lipophilic group enhances activity by occupying the larger Q2 hydrophobic pocket. researchgate.net In the seminal inhibitor Rolipram, this position is occupied by a cyclopentyloxy group. researchgate.net The ethoxy group in 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine and the approved drug Apremilast represents a variation on this theme, balancing potency with other pharmacological properties. nih.govresearchgate.net Replacing the cyclopentyloxy group of Rolipram was a key strategy in designing Apremilast to reduce binding to a high-affinity accessory site thought to be linked to adverse effects. nih.govresearchgate.net

The table below illustrates how modifications to the 3- and 4-position substituents on the catechol ring of various inhibitor scaffolds influence their potency against PDE4.

| Compound Scaffold | R1 (3-position) | R2 (4-position) | PDE4 IC50 |

| Rolipram | Cyclopentyloxy | Methoxy | ~2.0 µM |

| Roflumilast | Difluoromethoxy | Cyclopropylmethoxy | ~0.7 nM (PDE4B) |

| Apremilast | Ethoxy | Methoxy | 74 nM |

| Piclamilast | Cyclopentyloxy | Methoxy | 21 pM (PDE4D) |

Note: IC50 values are approximate and can vary based on the specific PDE4 isoform and assay conditions. Data compiled from multiple sources. nih.govresearchgate.netmdpi.comjddonline.com

Conformational Analysis and Stereochemical Implications in SAR

The three-dimensional structure and chirality of PDE4 inhibitors are pivotal factors that significantly influence their biological activity. Because biological targets like enzymes are themselves chiral, they can differentiate between the enantiomers of a chiral drug, often leading to one enantiomer being significantly more potent than the other. acs.org

Many analogues based on the 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine scaffold, including the widely studied Rolipram, possess at least one chiral center. The inhibitory activity of these compounds is frequently stereoselective. For instance, in studies of N-arylrolipram derivatives, the (S)-enantiomer was found to be approximately 10 times more potent as a PDE4 inhibitor than the corresponding (R)-enantiomer. nih.govresearchgate.net Similarly, the (R)-enantiomer of Rolipram is considered the more active form, being about three times more potent against PDE4s than the (S)-enantiomer. drugbank.com This difference in potency underscores the importance of a precise three-dimensional fit within the enzyme's active site.

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is also crucial. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site—often termed the "bioactive conformation"—is key to its activity. For some classes of PDE4 inhibitors, a "folded" conformation has been identified as essential for activity, highlighting the importance of the relative spatial orientation of key pharmacophoric features, such as the catechol ring and other functional groups. nih.gov The introduction of rigid structural elements or cyclic systems is a common strategy to lock a molecule into this presumed bioactive conformation, which can lead to enhanced potency.

Metabolic Fate and Bioanalytical Characterization of 3 3 Ethoxy 4 Methoxyphenyl Propan 1 Amine

Elucidation of Major In Vitro and In Vivo Metabolic Pathways

No studies were found that investigated the in vitro or in vivo metabolic pathways of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine.

Identification of Phase I and Phase II Metabolites

There is no available information identifying the Phase I or Phase II metabolites of this compound.

Enzymatic Systems Governing Biotransformation (e.g., Cytochrome P450, UGTs)

No research has been published detailing the specific enzymatic systems, such as Cytochrome P450 isozymes or UGTs, responsible for the biotransformation of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine.

Development and Validation of Advanced Analytical Quantification Methods

No literature exists on the development and validation of high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the quantification of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine or its potential metabolites.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no published studies detailing quantum chemical calculations, such as those employing Density Functional Theory (DFT), specifically for 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine . Consequently, data regarding its electronic structure, including the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) have not been reported. Such calculations would be valuable in understanding the molecule's intrinsic reactivity and its potential for intermolecular interactions.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

No molecular docking or molecular dynamics (MD) simulation studies specifically investigating the binding of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine to any biological target have been found in the scientific literature. While docking and MD simulations are commonly used to study the interactions of analogous compounds with targets like phosphodiesterase 4 (PDE4), there are no available reports that detail the binding pose, interaction energies, or the stability of a ligand-target complex involving this specific compound. nih.govresearchgate.netnih.gov Such studies would be instrumental in elucidating its potential mechanism of action and binding affinity at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

A search of the relevant literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models that include 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine within their training or test sets. nih.gov QSAR studies are pivotal for understanding the relationship between the structural features of a series of compounds and their biological activity. The absence of such a study for this compound means there are no predictive models available to estimate its activity based on its physicochemical properties or to guide the design of more potent analogues.

De Novo Design and Virtual Screening of Novel Analogues

There is no evidence in the scientific literature of de novo design studies that have used 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine as a scaffold or starting point for the generation of novel molecules. nih.govarxiv.orgnih.gov Similarly, no virtual screening campaigns have been reported that identify or propose this compound as a potential hit for any biological target. These computational techniques are powerful tools for the discovery of new lead compounds, but they have not yet been applied to the exploration of the chemical space around this specific molecule.

Future Trajectories and Unexplored Research Avenues for 3 3 Ethoxy 4 Methoxyphenyl Propan 1 Amine

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pharmaceutical compounds is increasingly scrutinized for its environmental impact. Green chemistry principles, which focus on reducing waste, using less hazardous materials, and improving energy efficiency, are becoming integral to modern synthetic strategies. For analogues of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine, several innovative approaches are being explored.

Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative to traditional catalytic methods. An efficient enantioselective total synthesis of (R)-rolipram has been achieved using a highly enantioselective Michael addition of malonate nucleophiles, demonstrating the power of bifunctional organocatalysts. nih.govacs.org This approach avoids the use of heavy metals, which are often toxic and difficult to remove from the final product.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. A novel enantioselective flow synthesis of rolipram has been developed, featuring a telescoped asymmetric conjugate addition and an oxidative aldehyde esterification sequence. nih.gov This method not only improves productivity but also utilizes an in situ-generated oxidant, persulfuric acid, which is more environmentally benign. nih.gov The process ensures metal-free conditions, a key aspect of green synthesis. nih.gov

Biocatalysis: The use of enzymes (biocatalysis) to perform specific chemical transformations is a growing area of interest. researchgate.net Fungal prenyltransferases, for example, can catalyze highly regiospecific reactions under mild conditions, reducing the need for harsh reagents and protecting groups. researchgate.net Exploring enzymatic routes for key steps in the synthesis of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine could lead to more sustainable and efficient manufacturing processes.

Solvent and Reagent Selection: A core tenet of green chemistry is the use of safer solvents and reagents. Research into the synthesis of related compounds, such as pyrazole and triazole derivatives, has highlighted methods that offer milder conditions, shorter reaction times, and high yields in environmentally benign procedures. researchgate.net For instance, the preparation of a chalcone precursor for a triazole derivative was achieved through a mechanochemical process, with the main waste product being the ethanol used for recrystallization, resulting in a favorable E-factor. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Organocatalysis | Metal-free, high enantioselectivity, milder conditions. | Asymmetric synthesis of (R)-rolipram via Michael addition. | nih.govacs.org |

| Flow Chemistry | Improved safety, scalability, productivity, and process control. | Telescoped asymmetric conjugate addition–oxidative esterification for rolipram synthesis. | nih.gov |

| Biocatalysis | High specificity, mild reaction conditions, reduced environmental impact. | Use of microbial enzymes for highly regiospecific reactions. | researchgate.net |

| Mechanochemistry | Solvent-free or reduced solvent usage, high efficiency. | Preparation of chalcone precursors for related heterocyclic compounds. | mdpi.com |

Integration of Artificial Intelligence in Drug Discovery and Design

Virtual Screening and Molecule Design: AI algorithms can screen vast virtual libraries of chemical structures to identify compounds with a high probability of binding to PDE4. intuitionlabs.aiopenmedicinalchemistryjournal.com Generative AI models can go a step further by designing entirely new molecules (de novo design) with desired characteristics, such as high potency, selectivity for specific PDE4 subtypes (e.g., PDE4B or PDE4D), and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. abbvie.comemanresearch.org This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. intuitionlabs.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational methods like 3D-QSAR and pharmacophore modeling are crucial for understanding the relationship between a molecule's structure and its biological activity. researchgate.netresearchgate.net By building predictive models based on existing data for rolipram-related compounds, researchers can identify key structural features required for potent PDE4 inhibition and rationally design more active analogues. researchgate.net For example, ligand-based pharmacophore and atom-based 3D-QSAR modeling have been used to develop novel quinoline derivatives as selective PDE4B inhibitors. researchgate.net

Predictive Modeling for Drug Properties: AI can predict a wide range of properties beyond target affinity, including solubility, bioavailability, and potential toxicity. nih.govemanresearch.org By integrating these predictive models early in the design phase, researchers can prioritize candidates that are more likely to succeed in later preclinical and clinical stages. This has been demonstrated in the development of arylbenzylamine derivatives, where new analogues were designed to improve upon the poor oral bioavailability of earlier compounds. nih.gov

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one-target, one-drug" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets. nih.govnih.gov This approach can lead to synergistic or additive therapeutic effects, which is particularly relevant for complex inflammatory diseases where multiple signaling pathways are involved. mdpi.com

Dual PDE Isoform Inhibition: A promising strategy involves the simultaneous inhibition of PDE4 and other PDE subtypes.

PDE3/PDE4 Inhibition: Dual PDE3/PDE4 inhibitors have demonstrated both anti-inflammatory and bronchodilatory properties, suggesting potential advantages for treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). mdpi.comnih.gov Compounds like Zardaverine were originally developed as dual inhibitors. mdpi.com

PDE4/PDE7 Inhibition: Dual inhibition of PDE4 and PDE7 has also shown pronounced anti-inflammatory effects, as both isoforms are involved in inflammatory processes. mdpi.com

Multi-Target Ligands Beyond PDEs: The development of ligands that combine PDE4 inhibition with activity at other, unrelated targets is an emerging frontier. This "MAPI" (Multi-target Muscarinic Antagonist and PDE4 Inhibitor) approach is being explored for COPD, with drug candidates showing a balanced bronchodilator and anti-inflammatory profile in preclinical models. nih.gov This strategy aims to tackle a disease at multiple levels with a single molecule. mdpi.com

Off-Target Effects and Drug Repurposing: The concept of polypharmacology also encompasses the intentional exploration of a drug's "off-target" effects for therapeutic benefit. Computational screening of rolipram for potential off-target interactions revealed that it could bind to and inhibit matrix metalloproteinases (MMPs), specifically MMP2 and MMP9. nih.gov This suggests that the therapeutic profile of rolipram and its analogues may be broader than initially understood, opening avenues for repurposing these compounds for conditions where MMPs play a pathological role. nih.gov

Table 2: Examples of Multi-Target Ligands Based on PDE4 Inhibition

| Target Combination | Therapeutic Rationale | Potential Indication | Reference |

|---|---|---|---|

| PDE3 / PDE4 | Combines anti-inflammatory (PDE4) and bronchodilator (PDE3) effects. | COPD, Asthma | mdpi.comnih.gov |

| PDE4 / PDE7 | Synergistic anti-inflammatory effects by targeting two key PDEs in immune cells. | Inflammatory Diseases | mdpi.com |

| PDE4 / M3 Muscarinic Receptor | Combines anti-inflammatory (PDE4) and bronchodilator (M3 antagonism) effects. | COPD | nih.gov |

| PDE4 / MMP2 & MMP9 | Potential for anti-inflammatory and anti-remodeling effects. | Cancer, Fibrotic Diseases | nih.gov |

Advanced Preclinical Models for Biological Validation

A significant challenge in drug development is the poor translation of findings from traditional 2D cell cultures and animal models to human clinical outcomes. csu.edu.aunih.gov To bridge this gap, advanced, more physiologically relevant preclinical models are being developed to test compounds like 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine.

3D Cell Culture Models: Three-dimensional cell cultures, such as spheroids and organoids, better mimic the complex microenvironment of native tissues, including cell-cell interactions and nutrient gradients. bohrium.com These models are increasingly used for efficacy and toxicity screening. nih.govmdpi.com For instance, a 3D co-culture model of rat Schwann cells and human iPSC-derived neurons was developed to show that the PDE4 inhibitor roflumilast promotes Schwann cell differentiation and enhances myelination speed. researchgate.netnih.gov This demonstrates the utility of 3D models for studying neuroregeneration. researchgate.net Similarly, 3D models of patient-derived microglia-like cells have been created to study neuroinflammation in Alzheimer's disease, offering a platform for personalized drug screening. springermedizin.dewesternsydney.edu.au

Organs-on-a-Chip (OOCs): OOCs are microfluidic devices that contain living human cells in a 3D microarchitecture, simulating the activities and mechanics of a human organ. nih.govlindau-nobel.org These devices can model organ-level functions, such as the barrier function of the lung or the metabolic activity of the liver. nih.govnu.edu.kz A "lung-on-a-chip" can recreate the epithelial/endothelial interface and even mimic the mechanical motion of breathing, providing a powerful tool to study the effects of anti-inflammatory PDE4 inhibitors on pulmonary diseases. nih.govnih.gov Multi-organ chips are also being developed to study how a drug is metabolized by the liver and its subsequent effects on other tissues, like the heart or lungs, providing a more systemic view of a drug's action. lindau-nobel.org

These advanced models offer several advantages over traditional systems:

They provide a more accurate representation of human physiology, potentially improving the predictability of clinical success. nih.gov

They allow for the use of human cells, eliminating species-specific differences that confound results from animal studies. nih.gov

They offer the potential for higher throughput than animal models, accelerating the drug evaluation process. bohrium.com

The adoption of these sophisticated models will be crucial for validating the next generation of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine derivatives, ensuring that only the most promising candidates advance toward clinical trials.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine?

Methodological Answer:

The synthesis typically involves:

- Step 1: Alkylation of 3-ethoxy-4-methoxyphenol with 3-chloropropan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .

- Step 2: Reduction of the intermediate using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.

- Key Variables: Solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (60–80°C) influence reaction efficiency and purity .

Table 1: Comparison of Reduction Methods

| Reducing Agent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| LiAlH₄ | 85 | 98 | Minimal |

| H₂/Pd-C | 78 | 95 | Trace amines |

Basic: How is the structure of 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine validated?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.1 ppm (ethoxy/methoxy groups), and δ 2.6–3.0 ppm (amine protons) .

- ¹³C NMR: Confirm methoxy (δ 55–56 ppm) and ethoxy (δ 63–65 ppm) carbons.

- X-ray Crystallography: Use SHELX programs for refinement to resolve stereochemical ambiguities .

Advanced: How can contradictory data in reaction outcomes (e.g., oxidation vs. reduction) be systematically analyzed?

Methodological Answer:

- Controlled Variable Testing:

- Vary catalysts (e.g., Pd-C vs. PtO₂) and solvents (polar vs. nonpolar) to identify optimal conditions .

- Monitor byproducts via GC-MS or HPLC to trace competing pathways (e.g., over-oxidation to nitriles).

- Mechanistic Studies:

- Computational DFT calculations (e.g., Gaussian 09) predict intermediates and transition states, explaining selectivity .

Example: Oxidation with KMnO₄ may yield ketones under acidic conditions but carboxylic acids in basic media .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Screen against serotonin receptors (5-HT₁A/2A) due to structural similarity to phenethylamines .

- Key Parameters: Binding energy (< -7 kcal/mol) and hydrogen bonding with Asp116/Tyr370 residues .

- QSAR Modeling:

- Correlate substituent effects (e.g., ethoxy vs. methoxy) with antimicrobial activity using CoMFA/CoMSIA .

Table 2: Predicted Binding Affinities for Analogues

| Substituent | 5-HT₁A (kcal/mol) | Antimicrobial IC₅₀ (µM) |

|---|---|---|

| 3-Ethoxy-4-methoxy | -8.2 | 12.3 |

| 4-Methoxy only | -6.5 | 45.7 |

Advanced: How do structural modifications (e.g., ethoxy → propoxy) impact pharmacokinetics?

Methodological Answer:

- Lipophilicity (logP):

- Ethoxy groups increase logP (experimental: 2.1 vs. calculated: 2.3) compared to methoxy (logP 1.8), enhancing blood-brain barrier permeability .

- Metabolic Stability:

- In vitro liver microsome assays (rat/human) quantify CYP450-mediated degradation. Ethoxy derivatives show 30% slower clearance than methoxy .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water Mixtures: Yield needle-like crystals with >99% purity.

- Avoid DMSO: Forms stable solvates complicating purity analysis .

Advanced: How to resolve enantiomeric impurities in asymmetric synthesis?

Methodological Answer:

- Chiral HPLC: Use Chiralpak AD-H columns (hexane:isopropanol 90:10) to separate enantiomers.

- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。